molecular formula C15H17N3O B7514760 (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone

(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone

Cat. No. B7514760
M. Wt: 255.31 g/mol
InChI Key: LFEYQCSTHDFSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. PPM belongs to a class of compounds known as piperidinyl pyrazoles and is known for its ability to modulate various biological pathways.

Mechanism of Action

(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone exerts its effects by modulating various signaling pathways in the body. One of the main pathways that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to inhibit this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone also modulates the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation. By inhibiting this pathway, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to reduce the growth of cancer cells and induce differentiation.
Biochemical and Physiological Effects:
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects in the body. Studies have shown that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can inhibit the growth of cancer cells and induce apoptosis by modulating various signaling pathways. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the immune system, leading to anti-inflammatory effects. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to modulate neurotransmitter release in the brain, leading to potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying biological processes. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to have potential therapeutic effects in a variety of diseases, making it a promising candidate for drug development. However, one limitation of using (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research involving (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone. One potential direction is the development of (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone-based therapies for cancer, neurological disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms of action of (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone could lead to increased availability and accessibility for researchers.

Synthesis Methods

(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can be synthesized using a variety of methods, including the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with piperidine in the presence of a catalyst. Another method involves the reaction of 1-phenylpyrazole-4-carboxylic acid with piperidine in the presence of a coupling agent.

Scientific Research Applications

(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been extensively studied for its potential as a therapeutic agent in a variety of diseases, including cancer, neurological disorders, and inflammation. Studies have shown that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to modulate various signaling pathways in the brain, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-9-5-2-6-10-17)13-11-16-18(12-13)14-7-3-1-4-8-14/h1,3-4,7-8,11-12H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEYQCSTHDFSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone

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